6-Hydroxymethylpterin

Beschreibung

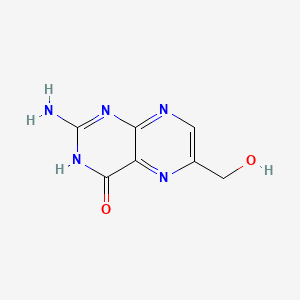

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-6-(hydroxymethyl)-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h1,13H,2H2,(H3,8,9,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWIBNWDLMIPNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=O)NC(=NC2=N1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221395 | |

| Record name | 6-Hydroxymethylpterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712-29-8 | |

| Record name | 6-(Hydroxymethyl)pterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=712-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxymethylpterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxymethylpterin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03197 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ranachrome 3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ranachrome 3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydroxymethylpterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-hydroxy-6-hydroxymethyl-pteridin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXYMETHYLPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O0I7Z5A0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the 6-Hydroxymethylpterin and Tetrahydrobiopterin Biosynthesis Pathway in Humans

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the de novo biosynthesis of tetrahydrobiopterin (BH4) in humans, a critical metabolic pathway with profound implications for neurobiology, immunology, and cardiovascular health. While the central product of this pathway is BH4, we will also contextualize the role and formation of related pterins, such as 6-hydroxymethylpterin, which holds significance as a biomarker and a key intermediate in the folate synthesis pathway of microorganisms—a crucial distinction for drug development professionals targeting microbial pathways. We will dissect the enzymatic cascade, from the initial conversion of Guanosine Triphosphate (GTP) by the rate-limiting enzyme GTP cyclohydrolase I (GCH1), through the actions of 6-pyruvoyltetrahydropterin synthase (PTPS), to the final reduction steps catalyzed by sepiapterin reductase (SPR). This guide delves into the intricate regulatory mechanisms governing the pathway, the clinical manifestations of its dysfunction, and its standing as a therapeutic target. Furthermore, we provide detailed, field-proven experimental protocols for the functional assessment of this pathway, ensuring a self-validating system for researchers. The content is grounded in authoritative references, visually supported by pathway and workflow diagrams, and designed to serve as a vital resource for professionals engaged in biochemical research and pharmaceutical development.

Introduction: The Central Role of Pterin Biosynthesis

Pteridines are a class of heterocyclic compounds that are fundamental to a vast array of biological processes. In humans, the most critical of these is L-erythro-5,6,7,8-tetrahydrobiopterin (BH4). BH4 is an indispensable cofactor for several key enzymatic reactions, including the hydroxylation of aromatic amino acids and the synthesis of nitric oxide. Its production is therefore essential for the synthesis of neurotransmitters like dopamine and serotonin, the regulation of vascular tone, and the modulation of immune responses.

The primary route for BH4 production in humans is the de novo synthesis pathway, a three-enzyme process that begins with Guanosine Triphosphate (GTP). Disruptions in this pathway, often due to genetic mutations in the encoding enzymes, lead to severe metabolic and neurological disorders.

While the direct precursor to BH4 is 6-pyruvoyltetrahydropterin, the broader family of pterins includes molecules like this compound. In the context of human metabolism, this compound is often considered a metabolite or biomarker. However, in microorganisms, it is a key substrate in the folate biosynthesis pathway, catalyzed by 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK). This distinction is paramount for drug development, as HPPK represents an attractive target for novel antimicrobial agents due to its absence in mammals.

This guide will provide a detailed examination of the human BH4 biosynthesis pathway, its regulation, clinical significance, and the experimental methods used to investigate its function.

The Canonical De Novo Pathway of Tetrahydrobiopterin (BH4) Synthesis

The synthesis of BH4 from GTP is a highly conserved and regulated process occurring in the cytoplasm. It involves a sequence of three enzymatic reactions that convert the purine ring of GTP into the pterin ring system of BH4.

Step 1: GTP Cyclohydrolase I (GCH1) - The Gatekeeper of the Pathway

The first and rate-limiting step is the complex transformation of GTP into 7,8-dihydroneopterin 3'-triphosphate. This reaction is catalyzed by GTP cyclohydrolase I (GCH1) , a homodecameric enzyme that requires a zinc ion for its catalytic activity. The reaction involves the hydrolytic opening of the imidazole ring of GTP, followed by an Amadori rearrangement of the ribose moiety and subsequent cyclization to form the dihydropyrazine ring of the pterin product.

The mechanism is initiated by the protonation of the GTP molecule, making it susceptible to nucleophilic attack by a zinc-activated water molecule. This leads to the opening of both the furanose and imidazole rings, followed by a series of rearrangements and the eventual formation of 7,8-dihydroneopterin triphosphate with the release of formate.

Step 2: 6-Pyruvoyltetrahydropterin Synthase (PTPS) - The Formation of the Key Intermediate

The second step involves the conversion of 7,8-dihydroneopterin triphosphate into 6-pyruvoyltetrahydropterin (PTP). This reaction is catalyzed by 6-pyruvoyltetrahydropterin synthase (PTPS) . The enzyme facilitates the elimination of the triphosphate group and catalyzes a stereospecific reduction and oxidation of the side chain, yielding the 6-pyruvoyl side chain characteristic of the product. Mutations in the PTS gene are the most common cause of BH4 deficiency.

Step 3: Sepiapterin Reductase (SPR) - The Final Reductions to BH4

The final stage in the pathway is the reduction of 6-pyruvoyltetrahydropterin to tetrahydrobiopterin. This is primarily accomplished by sepiapterin reductase (SPR) , an NADPH-dependent enzyme belonging to the aldo-keto reductase family. SPR catalyzes two successive reduction steps. First, the 1'-keto group of the pyruvoyl side chain is reduced to form 1'-hydroxy-2'-oxopropyltetrahydropterin. This intermediate is then further reduced at the 2'-keto position to yield L-erythro-tetrahydrobiopterin (BH4). While SPR is the primary enzyme for this conversion, other reductases like aldose and carbonyl reductases can contribute to this step in peripheral tissues.

Figure 1: The de novo biosynthesis pathway of Tetrahydrobiopterin (BH4) from GTP.

Regulation of the BH4 Biosynthesis Pathway

Given the critical role of BH4, its synthesis is tightly regulated, primarily at the level of the rate-limiting enzyme, GCH1. This regulation occurs through multiple mechanisms, including transcriptional control, allosteric feedback, and post-translational modifications.

Transcriptional and Post-Translational Control

The expression of the GCH1 gene is influenced by various stimuli. Pro-inflammatory cytokines, such as interferon-γ and tumor necrosis factor-α, can strongly up-regulate GCH1 expression, particularly in immune and endothelial cells. Hormonal factors like insulin and estrogen also stimulate its expression. Conversely, anti-inflammatory cytokines (e.g., IL-10) and glucocorticoids can inhibit BH4 synthesis. Recent studies have also highlighted the role of phosphorylation, where phosphorylation of GCH1 at Serine 81 can increase its activity and allow it to escape feedback inhibition.

Feedback Regulation by GFRP

In the liver and other tissues, GCH1 activity is allosterically modulated by the GTP cyclohydrolase feedback regulatory protein (GFRP) . GFRP forms a complex with GCH1, and its regulatory effect is dependent on the concentrations of both BH4 and the amino acid phenylalanine. High levels of BH4 promote the inhibitory action of GFRP on GCH1, establishing a negative feedback loop. Conversely, high levels of phenylalanine, an amino acid that requires BH4 for its metabolism, will bind to the GFRP-GCH1 complex and antagonize the inhibitory effect of BH4, thereby stimulating BH4 production. This elegant mechanism ensures that BH4 levels are maintained in response to metabolic demands.

Figure 2: Key regulatory mechanisms controlling the activity of GCH1.

Clinical Significance and Therapeutic Landscape

Genetic deficiencies in the enzymes of the BH4 synthesis pathway lead to a group of rare metabolic disorders collectively known as Tetrahydrobiopterin Deficiency .

-

GCH1 Deficiency: Can present in two forms. The autosomal recessive form causes severe neurological symptoms and hyperphenylalaninemia due to a near-complete lack of BH4. The autosomal dominant form, known as DOPA-responsive dystonia (or Segawa's disease), results from a partial deficiency of BH4, primarily affecting nigrostriatal dopamine neurons.

-

PTPS Deficiency: This is the most prevalent form of BH4 deficiency, leading to hyperphenylalaninemia and severe neurological impairment if untreated. Symptoms arise from both the toxic buildup of phenylalanine and the lack of essential neurotransmitters.

-

SPR Deficiency: Mutations in the SPR gene cause a unique form of monoamine neurotransmitter deficiency, often without the characteristic hyperphenylalaninemia, making diagnosis challenging. Patients typically present with progressive psychomotor retardation, dystonia, and other neurological symptoms.

The central role of this pathway in nitric oxide (NO) synthesis also links it to cardiovascular health. Insufficient BH4 can lead to the "uncoupling" of nitric oxide synthase (NOS), where the enzyme produces superoxide radicals instead of NO, contributing to endothelial dysfunction and atherosclerosis.

Therapeutically, the pathway enzymes are significant targets. Supplementation with synthetic BH4 (sapropterin dihydrochloride) is a primary treatment for certain BH4 deficiencies. Furthermore, the microbial HPPK enzyme, which processes this compound, is a validated target for the development of novel antibiotics.

Data Presentation: Enzymes and Metabolites

Table 1: Key Enzymes in the Human BH4 Biosynthesis Pathway

| Enzyme | Gene | Substrate | Product | Clinical Relevance |

| GTP Cyclohydrolase I | GCH1 | Guanosine Triphosphate (GTP) | 7,8-Dihydroneopterin Triphosphate | DOPA-responsive dystonia, Recessive GCH1 deficiency |

| 6-Pyruvoyltetrahydropterin Synthase | PTS | 7,8-Dihydroneopterin Triphosphate | 6-Pyruvoyltetrahydropterin | PTPS deficiency, Hyperphenylalaninemia |

| Sepiapterin Reductase | SPR | 6-Pyruvoyltetrahydropterin | Tetrahydrobiopterin (BH4) | SPR deficiency, Neurotransmitter deficiency |

Table 2: Representative Levels of Pterins in Human Urine

| Pterin | Average Excretion (pmol/mg creatinine) |

| Biopterin | 9104 |

| Neopterin | 6018 |

| Xanthopterin | 6561 |

| Pterin | 1136 |

| Isoxanthopterin | 636 |

| Pterin-6-carboxylate | 483 |

| This compound | 315 |

Note: These values are averages and can vary significantly based on individual metabolism, age, and health status.

Experimental Protocols for Pathway Analysis

Accurate assessment of the BH4 pathway is crucial for diagnosing deficiencies and for research purposes. The following protocols describe robust methods for measuring the activity of the rate-limiting enzyme and for quantifying key pterin metabolites.

Protocol 1: Assay for GTP Cyclohydrolase I (GCH1) Activity

This protocol is based on the principle of measuring the enzymatic formation of 7,8-dihydroneopterin triphosphate from GTP, which is then oxidized to the stable, fluorescent compound neopterin for quantification by HPLC.

A. Materials and Reagents:

-

Lysis Buffer: 0.1 M Tris-HCl (pH 7.8), 0.3 M KCl, 2.5 mM EDTA, 100 µM PMSF.

-

GTP solution: 10 mM GTP in water.

-

Oxidation Solution: 1% Iodine (I₂) and 2% Potassium Iodide (KI) in 1 N HCl.

-

Deproteination Solution: 1 M Perchloric Acid (PCA) or 1 M HCl.

-

Ascorbic acid solution: 2% (w/v) in water.

-

HPLC system with a fluorescence detector (Excitation: 353 nm, Emission: 438 nm).

-

Reversed-phase C18 column.

-

Mobile Phase: 15 mM potassium phosphate buffer (pH 6.4) with 5% methanol (adjust as needed for optimal separation).

B. Step-by-Step Methodology:

-

Sample Preparation: Homogenize tissue samples or lyse cell pellets in ice-cold Lysis Buffer. Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant (lysate) for the assay. Determine the total protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

-

Enzymatic Reaction: In a microcentrifuge tube, combine 50 µL of lysate with 50 µL of 10 mM GTP solution. For a negative control, use heat-inactivated lysate or a buffer blank.

-

Incubation: Incubate the reaction mixture at 37°C for 60 minutes in the dark (pterins are light-sensitive).

-

Oxidation: Stop the reaction and oxidize the dihydroneopterin triphosphate product by adding 20 µL of the acidic Iodine/KI solution. Vortex and incubate for 60 minutes at room temperature in the dark.

-

Stop Oxidation: Add 20 µL of 2% ascorbic acid solution to quench the excess iodine. Vortex until the brown color disappears.

-

Deproteination: Add 20 µL of 1 M PCA, vortex, and incubate on ice for 10 minutes. Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

HPLC Analysis: Transfer the clear supernatant to an HPLC vial. Inject an appropriate volume (e.g., 20-50 µL) onto the C18 column.

-

Quantification: Quantify the neopterin peak by comparing its peak area to a standard curve generated with known concentrations of authentic neopterin. Express GCH1 activity as pmol of neopterin formed per mg of protein per hour.

Figure 3: Experimental workflow for the determination of GCH1 activity.

Protocol 2: Quantification of Pterins in Urine by LC-MS/MS

This protocol provides a sensitive and specific method for the simultaneous quantification of multiple pterins, including this compound, biopterin, and neopterin, in urine samples.

A. Materials and Reagents:

-

Urine samples (first morning void is often preferred).

-

Manganese Dioxide (MnO₂) for oxidation.

-

LC-MS/MS system with an electrospray ionization (ESI) source.

-

LUNA amino column or similar HILIC column.

-

Mobile Phase A: 0.1% formic acid with 10 mM ammonium formate in water.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Pterin standards: this compound, 6-biopterin, 7-biopterin, 6-neopterin, 7-neopterin, isoxanthopterin, pterin.

-

Internal standards (stable isotope-labeled pterins are ideal).

B. Step-by-Step Methodology:

-

Sample Pre-treatment (Oxidation): To 100 µL of urine, add a small amount (approx. 5 mg) of MnO₂. This step oxidizes the unstable reduced pterins (dihydro- and tetrahydro- forms) to their stable, fully oxidized forms, simplifying analysis.

-

Incubation: Vortex the sample and incubate at room temperature for 30-60 minutes in the dark.

-

Filtration and Dilution: Centrifuge the sample to pellet the MnO₂. Filter the supernatant through a 0.22 µm filter. Dilute the filtered sample (e.g., 1:10) with the initial mobile phase composition. Add the internal standard.

-

LC-MS/MS Analysis: Inject the prepared sample onto the LC-MS/MS system.

-

Chromatography: Use a gradient elution on the amino column to separate the pterin isomers. An example gradient might start at 85% Mobile Phase B, holding for several minutes before decreasing to elute more polar compounds.

-

Mass Spectrometry: Operate the mass spectrometer in positive or negative ESI mode. Monitor the specific precursor-to-product ion transitions for each pterin and internal standard using Multiple Reaction Monitoring (MRM).

-

-

Quantification: Generate calibration curves for each analyte using the peak area ratios of the analyte to the internal standard. Calculate the concentration of each pterin in the original urine sample and normalize to urinary creatinine concentration to account for variations in urine dilution.

Conclusion

The biosynthesis of tetrahydrobiopterin is a fundamental metabolic pathway in humans, directly impacting the production of critical neurotransmitters and nitric oxide. While this compound is a minor component in the human pterin profile, its pathway of formation in microorganisms offers a vital target for antimicrobial drug development. Understanding the intricate details of the enzymes, regulatory networks, and associated pathologies of the BH4 pathway is essential for advancing research in neurology, cardiovascular medicine, and immunology. The methodologies presented herein provide a robust framework for researchers and clinicians to investigate this pathway, diagnose related disorders, and explore novel therapeutic interventions. This guide serves as a foundational document, integrating core biochemical knowledge with practical, actionable protocols for the scientific community.

physiological role of 6-hydroxymethylpterin in folate metabolism

An In-Depth Technical Guide to the Physiological Role of 6-Hydroxymethylpterin in Folate Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Folate-mediated one-carbon metabolism is a universally conserved network essential for life, providing the building blocks for DNA, RNA, and amino acids. However, a critical dichotomy exists in the origin of the core folate molecule. Mammals, including humans, are entirely dependent on dietary folate, utilizing a "salvage" pathway to activate these vitamins. In stark contrast, many microorganisms, including pathogenic bacteria and protozoa, synthesize their folates de novo. This technical guide delves into the pivotal role of This compound , specifically its reduced form 6-hydroxymethyl-7,8-dihydropterin (DHP) , as a central precursor in this microbial de novo biosynthesis pathway.

The absence of this pathway in humans establishes it as a prime target for antimicrobial chemotherapy. Enzymes that process DHP, such as 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) and dihydropteroate synthase (DHPS), are validated targets for venerable drugs like sulfonamides and represent fertile ground for the development of next-generation anti-infectives. Understanding the precise physiological role of DHP is, therefore, not an academic exercise but a critical foundation for overcoming the escalating challenge of antimicrobial resistance. This guide provides a comprehensive overview of DHP biosynthesis, its enzymatic utilization, its significance as a drug target, and the experimental methodologies required to investigate this vital pathway.

Chapter 1: The Dichotomy of Folate Pathways: A Tale of Two Systems

The fundamental difference between how humans and many microbes acquire folate is the cornerstone of antifolate chemotherapy. This divergence creates a therapeutic window, allowing for the selective targeting of microbial folate synthesis without harming the host.

The Human Folate Metabolic Pathway

Humans are auxotrophs for folate, meaning they cannot synthesize it and must obtain it from their diet. The primary circulating form of folate is 5-methyltetrahydrofolate (5-MTHF). Dietary folic acid, a synthetic oxidized form, is reduced to the active tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR) .[1] Once inside the cell, THF is polyglutamated by folylpolyglutamate synthetase (FPGS) , a modification that traps it intracellularly and increases its affinity for folate-dependent enzymes.[2][3] These enzymes then utilize THF derivatives to carry one-carbon units for the synthesis of thymidylate (dTMP), purines, and the regeneration of methionine from homocysteine.[1] The critical takeaway is that human cells exclusively rely on transporting and modifying a pre-synthesized pterin-pABA backbone.

The Microbial De Novo Folate Biosynthesis Pathway

In contrast, many bacteria and lower eukaryotes like the malaria parasite Plasmodium possess the enzymatic machinery to build the folate molecule from basic precursors: GTP, p-aminobenzoic acid (pABA), and glutamate. This pathway begins with the synthesis of a pterin ring from GTP, culminating in the formation of 6-hydroxymethyl-7,8-dihydropterin (DHP) . This molecule is the specific pterin precursor that is subsequently joined with pABA to form the dihydropteroate backbone of folate. The enzymes responsible for this synthesis, particularly HPPK and DHPS, are absent in mammals, making them ideal targets for selective antimicrobial agents.[4][5][6]

Caption: High-level comparison of folate pathways.

Chapter 2: Biosynthesis of the Central Precursor: 6-Hydroxymethyl-7,8-dihydropterin (DHP)

The journey to folate begins with the intricate multistep conversion of Guanosine Triphosphate (GTP) into the unique pterin ring structure of DHP. This process shares significant homology with the initial steps of tetrahydrobiopterin (BH4) biosynthesis, a pterin cofactor also found in mammals.[7]

The Enzymatic Cascade from GTP

The biosynthesis of DHP is a classic example of metabolic pathway logic, where a common high-energy molecule is transformed into a specialized intermediate.

-

GTP Cyclohydrolase I (GCH1): This enzyme catalyzes the complex opening and re-closure of the guanine ring of GTP to form 7,8-dihydroneopterin triphosphate. This is the committed step in pterin biosynthesis.

-

6-Pyruvoyl-tetrahydropterin Synthase (PTPS): This enzyme converts 7,8-dihydroneopterin triphosphate into the unstable intermediate 6-pyruvoyl-tetrahydropterin.[8][9]

-

Subsequent Reductions: The pyruvoyl side chain of this intermediate is then reduced by one or more reductases to form the hydroxymethyl group of DHP. While the precise enzymes can vary between organisms, this step finalizes the structure of the pterin precursor required for the next stage of folate synthesis.

The causality behind this multi-step synthesis is the requirement to transform the ribose side chain of GTP into the specific 6-hydroxymethyl side chain of DHP while simultaneously forming the characteristic bicyclic pterin ring system.

Caption: Biosynthesis pathway of DHP from GTP.

Chapter 3: The Physiological Role: Building the Folate Backbone via the HPPK-DHPS Axis

The central physiological function of DHP is to serve as the pterin substrate for two sequential enzymatic reactions that form the core of the folate molecule. In many pathogens, these two enzymes are fused into a single, highly efficient bifunctional protein.[4][5][6]

6-Hydroxymethyl-7,8-dihydropterin Pyrophosphokinase (HPPK)

HPPK catalyzes the first committed step in the final stage of folate synthesis. It transfers a pyrophosphate group from ATP to the hydroxymethyl group of DHP, yielding 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and AMP.[5][6] This reaction is essential as it "activates" the pterin, creating a good leaving group (pyrophosphate) for the subsequent condensation reaction. The choice of pyrophosphorylation is a common biochemical strategy to prime a molecule for nucleophilic attack. HPPK is an essential enzyme for microorganisms that synthesize folate de novo but is absent in mammals, making it a highly attractive target for novel antimicrobial agents.[10]

Dihydropteroate Synthase (DHPS)

DHPS catalyzes the condensation of DHPPP with p-aminobenzoic acid (pABA). In this reaction, the amino group of pABA acts as a nucleophile, attacking the methylene carbon of DHPPP and displacing the pyrophosphate group. The product is 7,8-dihydropteroate , the immediate precursor to dihydrofolate.[4][11] This enzyme is the long-established target of the sulfonamide class of antibiotics. Sulfa drugs are structural analogs of pABA and act as competitive inhibitors of DHPS, halting the folate synthesis pathway.[4]

The Bifunctional HPPK-DHPS Enzyme

In several pathogens, including Plasmodium vivax and Francisella tularensis, the HPPK and DHPS enzymes are encoded by a single gene and exist as a fused, bifunctional protein.[4][5][6] This molecular architecture provides a significant kinetic advantage through substrate channeling. The DHPPP product of the HPPK active site can be directly transferred to the DHPS active site without diffusing into the bulk solvent. This increases the local concentration of the intermediate, prevents its potential degradation, and enhances the overall flux through the pathway—a crucial advantage for a rapidly proliferating organism.

Caption: The HPPK-DHPS catalytic axis in de novo folate synthesis.

Chapter 4: A Prime Target for Drug Development

The essentiality of the DHP-utilizing pathway in microbes and its absence in humans makes it an ideal battleground for antimicrobial drug development.

Targeting DHPS: The Legacy and Limitations of Sulfonamides

Sulfonamides, the first modern antibiotics, function by competitively inhibiting DHPS.[4] As structural mimics of pABA, they bind to the DHPS active site but cannot be condensed with DHPPP, thereby halting the pathway. The widespread use of these drugs, however, has led to extensive resistance.

Mechanisms of Antifolate Resistance

The primary mechanism of resistance to sulfonamides involves specific point mutations in the folP gene, which encodes DHPS. These mutations subtly alter the architecture of the pABA-binding pocket, decreasing the affinity for the sulfonamide drug while only moderately affecting the binding of the natural substrate, pABA.[4] This allows the pathogen to continue synthesizing folate, albeit sometimes less efficiently, even in the presence of the drug. In organisms like Plasmodium, an increased copy number of the gene for GCH1, the first enzyme in the pathway, can also contribute to resistance by increasing the overall flux of pterin precursors.[12]

Table 1: Examples of Resistance Mutations in Plasmodial DHPS (Note: Specific kinetic values can vary between studies and assay conditions. This table is illustrative.)

| Organism | Mutation(s) | Effect on Sulfadoxine (SDX) Affinity | Reference |

| P. falciparum | A437G | Significant decrease | [4] |

| P. falciparum | K540E | Significant decrease | [4] |

| P. falciparum | A581G | Moderate decrease | [4] |

| P. vivax | S580R + A553G | Substantial decrease | [4] |

Targeting HPPK: A Modern Strategy

HPPK represents a less exploited but highly promising target. Because its substrate, DHP, is structurally distinct from pABA, inhibitors of HPPK would have a completely different mechanism of action than sulfonamides and could be effective against sulfa-resistant strains. A particularly innovative strategy has been the development of bisubstrate inhibitors . These molecules are designed to mimic the transition state of the HPPK reaction by covalently linking a pterin analog to an adenosine analog.[10] Such inhibitors can bind with extremely high affinity and specificity, making them potent drug candidates.

Chapter 5: Experimental Protocols for Studying the DHP Pathway

Investigating the function of HPPK-DHPS and screening for novel inhibitors requires robust biochemical and analytical methods. The choice of a specific protocol is guided by the experimental question: are you measuring the activity of a single domain, the coupled reaction, or quantifying the metabolites themselves?

Protocol: Expression and Purification of Recombinant HPPK-DHPS

This protocol provides a general workflow. Optimization of expression conditions (temperature, IPTG concentration) and purification buffers (pH, salt concentration) is essential.

-

Gene Synthesis & Cloning: Synthesize the codon-optimized gene for the bifunctional HPPK-DHPS (e.g., from P. vivax) and clone it into a bacterial expression vector (e.g., pET-28a) containing an N-terminal His6-tag.

-

Transformation: Transform the plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression: Grow the culture in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue incubation at 18°C for 16-20 hours. The lower temperature is crucial for improving the solubility of the recombinant protein.

-

Lysis: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 5 mM β-mercaptoethanol). Lyse cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 45 minutes at 4°C to pellet cell debris.

-

IMAC Purification: Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column extensively with wash buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 25 mM imidazole).

-

Elution: Elute the protein with a linear gradient of imidazole (50-500 mM) in the same buffer.

-

Size-Exclusion Chromatography: Pool and concentrate the pure fractions. As a final polishing step, inject the protein onto a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with storage buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to remove aggregates and ensure homogeneity.

-

Verification: Confirm purity and identity by SDS-PAGE and Western blot.

Protocol: Coupled Spectrophotometric Assay for HPPK-DHPS Activity

This assay measures the coupled activity by detecting the oxidation of NADH through downstream enzymes. It provides a continuous readout of the entire reaction from DHP to DHF.

-

Reaction Mixture: Prepare a master mix in a 96-well UV-transparent plate. Each well should contain (final concentrations): 100 mM Tris-HCl pH 8.5, 10 mM MgCl2, 10 mM DTT, 1 mM ATP, 200 µM pABA, 200 µM DHP, 250 µM NADPH, and an excess of purified recombinant Dihydrofolate Synthase (DHFS) and DHFR.

-

Rationale: In this coupled system, HPPK-DHPS produces dihydropteroate. DHFS converts this to DHF, which is then immediately reduced to THF by DHFR, consuming NADPH in the process.

-

Initiation: Add the purified HPPK-DHPS enzyme to initiate the reaction.

-

Measurement: Monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) over time using a plate reader at a constant temperature (e.g., 25°C).

-

Analysis: The rate of reaction is proportional to the rate of NADPH oxidation, which can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm = 6220 M⁻¹cm⁻¹). This assay is excellent for high-throughput screening of inhibitors that target either HPPK or DHPS.

Protocol: Analytical Detection of Pterins by HPLC-MS/MS

This method allows for the direct and highly specific quantification of this compound and other pteridines in complex biological samples like cell lysates or urine.[13]

-

Sample Preparation:

-

Centrifuge biological samples (e.g., urine, cell culture supernatant) to remove particulates.

-

Perform a solid-phase extraction (SPE) cleanup if necessary to remove interfering matrix components. A C18 or mixed-mode cation exchange cartridge can be effective.

-

Elute the pterins and evaporate to dryness under nitrogen. Reconstitute in the mobile phase starting condition.

-

-

Chromatography:

-

Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Run a linear gradient from 2% B to 50% B over 10 minutes to separate the different pterins.

-

-

Mass Spectrometry:

-

Ionization: Use electrospray ionization in positive mode (ESI+).

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: For this compound, monitor specific precursor-to-product ion transitions (e.g., m/z 192.1 -> 174.1). Unique transitions should be optimized for each pterin of interest.

-

-

Quantification: Generate a standard curve using authentic this compound standard. Spike the standard into a control matrix to account for matrix effects and calculate the absolute concentration in the unknown samples.

Conclusion and Future Directions

6-hydroxymethyl-7,8-dihydropterin is not a peripheral metabolite but a cornerstone of the de novo folate biosynthesis pathway essential for the survival of numerous microbial pathogens. Its physiological role is to serve as the specific pterin precursor for the HPPK-DHPS enzymatic axis, which constructs the dihydropteroate core of folate. The stark absence of this pathway in humans has rightfully made it a pillar of antimicrobial pharmacology for over half a century.

However, the rise of drug resistance necessitates a renewed focus and more sophisticated approaches. The future of research in this field lies in:

-

Exploiting HPPK: Systematically developing potent, specific inhibitors of HPPK, such as transition-state bisubstrate analogs, that can circumvent existing sulfonamide resistance.

-

Structural Biology of Resistant Mutants: Continuously solving high-resolution crystal structures of mutant DHPS and HPPK enzymes to understand the molecular basis of resistance and guide the rational design of new drugs that are less susceptible to these mutations.

-

Exploring the Upstream Pathway: Investigating the enzymes upstream of DHP synthesis, such as GCH1 and PTPS, as potential new antimicrobial targets.

By understanding the fundamental biochemistry of this compound, the scientific community is better equipped to design the next generation of therapies that can selectively and effectively starve pathogens of this essential vitamin.

References

- 1. Folate and DNA Methylation: A Review of Molecular Mechanisms and the Evidence for Folate's Role - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular basis of antifolate resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymes involved in folate metabolism and its implication for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase–dihydropteroate synthase from Plasmodium vivax sheds light on drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal Structure of the 6-Hydroxymethyl-7,8-Dihydropterin Pyrophosphokinase•Dihydropteroate Synthase Bifunctional Enzyme from Francisella tularensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal Structure of the 6-Hydroxymethyl-7,8-Dihydropterin Pyrophosphokinase•Dihydropteroate Synthase Bifunctional Enzyme from Francisella tularensis | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. The enzymatic conversion of dihydroneopterin triphosphate to tripolyphosphate and 6-pyruvoyl-tetrahydropterin, an intermediate in the biosynthesis of other pterins in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of biopterin. Studies on the mechanism of 6-pyruvoyltetrahydropteridine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bisubstrate inhibitors of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase: Transition state analogs for high affinity binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The molecular basis of antifolate resistance in Plasmodium falciparum: looking beyond point mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Enzymatic Synthesis of 6-Hydroxymethylpterin from GTP

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Pteridine Core in Modern Research

Pteridine chemistry is foundational to numerous biological processes. These heterocyclic compounds, derived from a pyrazino[2,3-d]pyrimidine core, are not merely metabolic curiosities but are central to cellular function. They serve as critical enzymatic cofactors that mediate a vast array of redox reactions.[1][2] The most prominent of these is tetrahydrobiopterin (BH4), an essential cofactor for aromatic amino acid hydroxylases involved in neurotransmitter synthesis and for nitric oxide synthases, which regulate vascular tone and signaling.[3][4][5][6]

This guide focuses on the enzymatic synthesis of a pivotal pteridine intermediate, 6-hydroxymethylpterin, originating from Guanosine Triphosphate (GTP). While the primary de novo pathway in mammals is geared towards BH4 synthesis[1][6], understanding the upstream enzymatic cascade from GTP is essential. The intermediate 7,8-dihydroneopterin, derived from GTP, is a critical branch point. In organisms like E. coli, this branch leads to the folate pathway, where 7,8-dihydro-6-hydroxymethylpterin is a direct precursor.[7][8]

This document provides a comprehensive technical overview of the core enzymatic machinery, offers field-proven insights into the causality of experimental design, and presents detailed protocols for the in vitro reconstruction of this vital biosynthetic pathway.

Part 1: The Biosynthetic Blueprint: From GTP to Pteridine Intermediates

The de novo synthesis of pteridines from GTP is a conserved and elegant three-step enzymatic cascade in mammals, culminating in the production of tetrahydrobiopterin (BH4).[1][2] The foundational steps that convert GTP into the first pteridine intermediate are the primary focus for the subsequent synthesis of various pteridine derivatives, including this compound.

The pathway is initiated by GTP Cyclohydrolase I (GTPCH-I), followed by 6-Pyruvoyltetrahydropterin Synthase (PTPS), and completed by Sepiapterin Reductase (SR).[6]

Caption: The de novo pteridine biosynthetic pathway from GTP.

The Initiating Enzyme: GTP Cyclohydrolase I (GTPCH-I)

GTPCH-I is the gatekeeper of pteridine synthesis, catalyzing the first and rate-limiting step: the conversion of GTP to 7,8-dihydroneopterin triphosphate (DHN-TP).[6][9][10] This is a remarkably complex transformation involving the hydrolytic opening of the imidazole ring of GTP, the release of formate, and subsequent rearrangement and cyclization to form the pyrazine ring of the pteridine core.[11][12][13]

-

Mechanistic Insight: The enzyme is a homodecamer that utilizes a catalytic zinc ion.[13] This zinc ion activates a water molecule, which performs a nucleophilic attack on the C8 position of the guanine ring.[11][13] A series of conserved histidine and cysteine residues coordinate this zinc ion, and a critical glutamic acid residue helps anchor the GTP substrate in the active site.[13] The reaction proceeds through an Amadori rearrangement of the ribose side chain before the final ring closure.[11][12]

-

Regulatory Control: In mammals, GTPCH-I activity is tightly controlled by feedback inhibition. The final product of the pathway, BH4, in conjunction with the GTP Cyclohydrolase Feedback Regulatory Protein (GFRP), binds to GTPCH-I to allosterically inhibit its activity.[6][9][14] This inhibition is competitively reversed by phenylalanine, creating a sensitive metabolic switch that links amino acid metabolism to cofactor synthesis.[14]

The Second Step: 6-Pyruvoyltetrahydropterin Synthase (PTPS)

PTPS catalyzes the second committed step in the biosynthesis of BH4, converting DHN-TP into 6-pyruvoyltetrahydropterin (PTP).[4][15][16] This reaction involves the elimination of the triphosphate group from the substrate and a complex series of intramolecular redox reactions.[16]

-

Structural and Functional Core: PTPS is a hexameric enzyme, forming a distinctive 12-stranded anti-parallel β-barrel.[17] The active site is located at the interface between subunits and contains essential histidine residues that coordinate a magnesium ion, which is critical for catalysis.[17]

-

Clinical Relevance: The importance of PTPS is underscored by the genetic disorder, PTPS deficiency. This condition is a primary cause of tetrahydrobiopterin deficiency, leading to severe neurological dysfunction due to the impaired synthesis of dopamine and serotonin, a condition often referred to as atypical Phenylketonuria (PKU).[4][15][16][18][19]

The Final Reductions: Sepiapterin Reductase (SR)

Sepiapterin Reductase is an NADPH-dependent aldo-keto reductase that performs the final two reduction steps, converting PTP into BH4.[3][20][21]

-

Catalytic Action: SR reduces the two carbonyl groups on the side chain of PTP.[20] The reaction proceeds through a 1'-hydroxy-2'-oxopropyltetrahydropterin intermediate.[20] The catalytic mechanism involves a proton transfer from a key tyrosine residue (Tyr171) to the carbonyl oxygen, facilitating the stereospecific hydride transfer from NADPH.[21]

-

Role in Salvage Pathways: Beyond the de novo pathway, SR is a key enzyme in the "salvage" pathway, where it can reduce sepiapterin to 7,8-dihydrobiopterin, which is then further reduced to BH4 by dihydrofolate reductase (DHFR).[6][22] This highlights the central role of SR in maintaining the cellular pool of reduced biopterins.

Part 2: The Folate Branch Point: Synthesis of this compound

While the pathway described above is central to BH4 synthesis in mammals, the intermediate 7,8-dihydroneopterin is a critical metabolic branch point in other organisms, such as bacteria and plants. In these systems, it serves as the entry point into the biosynthesis of folates. The key enzyme in this branch is Dihydroneopterin Aldolase , which cleaves the side chain of 7,8-dihydroneopterin to yield 6-hydroxymethyl-7,8-dihydropterin and glycolaldehyde.

This 6-hydroxymethyl-7,8-dihydropterin is the direct substrate for 7,8-dihydro-6-hydroxymethylpterin-pyrophosphokinase (HPPK) , which catalyzes its pyrophosphorylation.[7][8] The resulting product is then condensed with para-aminobenzoic acid (pABA) by dihydropteroate synthase (DHPS) to form dihydropteroate, a direct precursor to the folate core structure.[8]

For researchers aiming to synthesize this compound enzymatically from GTP, the most efficient in vitro strategy involves a coupled reaction:

-

Use GTPCH-I to produce 7,8-dihydroneopterin triphosphate from GTP.

-

Use a phosphatase to remove the triphosphate, yielding 7,8-dihydroneopterin.

-

Use Dihydroneopterin Aldolase to convert 7,8-dihydroneopterin into the final product, 6-hydroxymethyl-7,8-dihydropterin.

Part 3: Field-Proven Experimental Protocols

The following protocols provide a robust framework for the expression, purification, and utilization of the core enzymes in the pteridine biosynthetic pathway.

General Workflow for Recombinant Enzyme Production

A self-validating system for producing active enzymes is paramount. This workflow ensures high purity and activity, which are critical for subsequent in vitro synthesis reactions.

Caption: A generalized workflow for recombinant enzyme purification.

Protocol 1: Recombinant GTPCH-I Expression and Purification

This protocol is adapted from established methods for purifying highly active GTPCH-I.[23][24]

-

Expression:

-

Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the codon-optimized gene for human or bacterial GTPCH-I with an N-terminal His6-tag.

-

Grow cells in Terrific Broth at 37°C to an OD600 of ~0.8.

-

Cool the culture to 18°C and induce protein expression with 0.2 mM IPTG for 16-20 hours. Causality: Lower temperature and IPTG concentration prevent inclusion body formation and promote proper folding of the decameric complex.

-

Harvest cells by centrifugation and store the pellet at -80°C.

-

-

Purification:

-

Resuspend the cell pellet in Lysis Buffer (see table below). Expertise: The inclusion of KCl is crucial for maintaining enzyme stability.

-

Lyse cells by sonication on ice and clarify the lysate by centrifugation (30,000 x g, 45 min, 4°C).

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.

-

Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

-

Elute GTPCH-I with a linear gradient of imidazole (20-300 mM) in Elution Buffer.

-

Analyze fractions by SDS-PAGE. Pool the purest fractions and dialyze against Storage Buffer.

-

For ultimate purity, perform size-exclusion chromatography (e.g., Superdex 200) to isolate the active decameric form.[24]

-

Self-Validation: Confirm activity using the assay described in Protocol 2. The purified enzyme should appear as a single band on a Coomassie-stained SDS-PAGE gel at the expected molecular weight (~28 kDa for the monomer).[24]

-

| Buffer Component | Lysis Buffer | Wash Buffer | Elution Buffer | Storage Buffer |

| Tris-HCl, pH 7.8 | 50 mM | 50 mM | 50 mM | 50 mM |

| KCl | 300 mM | 300 mM | 300 mM | 300 mM |

| Imidazole | 20 mM | 40 mM | 300 mM | 0 mM |

| Glycerol | 10% (v/v) | 10% (v/v) | 10% (v/v) | 20% (v/v) |

| DTT | 2 mM | 2 mM | 2 mM | 5 mM |

Protocol 2: In Vitro Synthesis of 7,8-Dihydroneopterin from GTP

This protocol details the synthesis of the key pteridine precursor. All steps must be performed with minimal light exposure, as pteridines are light-sensitive.

-

Reaction Setup:

-

In a 1.5 mL microfuge tube, combine the following in order:

-

Reaction Buffer (100 mM Tris-HCl pH 7.8, 10 mM MgCl2, 200 mM KCl, 5 mM DTT)

-

GTP solution (to a final concentration of 1 mM)

-

Purified GTPCH-I (to a final concentration of 5 µM)

-

Nuclease-free water to the final volume.

-

-

Causality: MgCl2 is essential for GTP binding, and DTT is a critical antioxidant to prevent oxidation of the pteridine product.

-

-

Incubation:

-

Incubate the reaction at 37°C for 2-4 hours. Monitor the reaction progress by HPLC.

-

-

Analysis and Quantification (HPLC):

-

Stop the reaction by adding 0.1 M HCl. Centrifuge to pellet the precipitated enzyme.

-

Analyze the supernatant using reverse-phase HPLC (C18 column) with fluorescence detection (Excitation: 350 nm, Emission: 450 nm).

-

The product, DHN-TP, and its dephosphorylated forms will elute as distinct, fluorescent peaks. Quantify against a standard curve of a known pterin like neopterin.

-

Self-Validation: A successful reaction is characterized by the consumption of the GTP peak (monitored by UV at 254 nm) and the appearance of a new, highly fluorescent peak corresponding to the dihydroneopterin product.

-

Protocol 3: Coupled Enzymatic Synthesis of 6-Hydroxymethyl-7,8-dihydropterin

This protocol builds upon the previous one to generate the target compound. It requires purified Dihydroneopterin Aldolase and a phosphatase.

-

Reaction Setup:

-

First, perform the GTPCH-I reaction as described in Protocol 2 for 2 hours.

-

To the same reaction tube, add:

-

Alkaline Phosphatase (e.g., from bovine intestinal mucosa, ~10 units).[23]

-

Purified Dihydroneopterin Aldolase (to a final concentration of 2-5 µM).

-

-

Trustworthiness: Adding the subsequent enzymes directly to the initial reaction mixture creates an efficient cascade, minimizing handling and potential degradation of the unstable dihydroneopterin intermediate.

-

-

Incubation:

-

Continue the incubation at 37°C for an additional 2-3 hours.

-

-

Analysis:

-

Stop and analyze the reaction via HPLC as described previously. The target product, 6-hydroxymethyl-7,8-dihydropterin, will have a distinct retention time from the dihydroneopterin precursor.

-

Confirmation of product identity can be achieved by collecting the HPLC peak and subjecting it to mass spectrometry analysis.

-

References

- 1. PDB-101: Molecule of the Month: Tetrahydrobiopterin Biosynthesis [pdb101.rcsb.org]

- 2. mdpi.com [mdpi.com]

- 3. Sepiapterin reductase - Wikipedia [en.wikipedia.org]

- 4. medlineplus.gov [medlineplus.gov]

- 5. PTS gene: MedlinePlus Genetics [medlineplus.gov]

- 6. Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification and partial characterization of 7,8-dihydro-6-hydroxymethylpterin-pyrophosphokinase and 7,8-dihydropteroate synthase from Escherichia coli MC4100 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase–dihydropteroate synthase from Plasmodium vivax sheds light on drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. portlandpress.com [portlandpress.com]

- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 12. Reaction mechanism of GTP cyclohydrolase I: single turnover experiments using a kinetically competent reaction intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biosynthesis of pteridines. Reaction mechanism of GTP cyclohydrolase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Purification and cloning of the GTP cyclohydrolase I feedback regulatory protein, GFRP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. 6-Pyruvoyltetrahydropterin synthase - Wikipedia [en.wikipedia.org]

- 17. 6-Pyruvoyltetrahydropterin synthase deficiency - Wikipedia [en.wikipedia.org]

- 18. metabolicsupportuk.org [metabolicsupportuk.org]

- 19. Orphanet: 6-pyruvoyl-tetrahydropterin synthase deficiency [orpha.net]

- 20. On the role of sepiapterin reductase in the biosynthesis of tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The 1.25 A crystal structure of sepiapterin reductase reveals its binding mode to pterins and brain neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Biosynthesis of tetrahydrobiopterin by de novo and salvage pathways in adrenal medulla extracts, mammalian cell cultures, and rat brain in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 23. GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 24. GTP cyclohydrolase I: purification, characterization, and effects of inhibition on nitric oxide synthase in nocardia species - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK): Function, Mechanism, and Therapeutic Potential

Abstract

6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) is a critical enzyme in the de novo folate biosynthesis pathway, a metabolic route essential for the survival of many microorganisms but absent in humans. This distinction positions HPPK as a prime target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of HPPK, delving into its biochemical function, intricate enzymatic mechanism, and three-dimensional structure. Furthermore, we present detailed, field-proven methodologies for the recombinant expression and purification of HPPK, the execution of robust enzyme kinetics assays, and the implementation of high-throughput screening for novel inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of HPPK and leverage this knowledge in the pursuit of new therapeutic strategies.

Introduction: The Pivotal Role of HPPK in Folate Biosynthesis

Folates are a class of B vitamins that are indispensable for a wide array of metabolic processes, including the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids. While humans and other higher eukaryotes obtain folates from their diet, many bacteria, fungi, and protozoa rely on the de novo folate biosynthesis pathway for their survival.[1] This metabolic divergence presents a valuable opportunity for the development of selective antimicrobial therapies.

The enzyme 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase, also known as 2-amino-4-hydroxy-6-hydroxymethyldihydropteridine pyrophosphokinase (EC 2.7.6.3), occupies a central position in this pathway.[2] HPPK catalyzes the transfer of a pyrophosphate group from adenosine triphosphate (ATP) to 6-hydroxymethyl-7,8-dihydropterin (HMDP), yielding 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (HMD-PP) and adenosine monophosphate (AMP).[3][4] This reaction is the committed step in the synthesis of dihydropteroate, a precursor to all biologically active folates.[5] The essentiality of this enzymatic step for microbial viability underscores the significance of HPPK as a compelling drug target.[6][7]

In some organisms, such as the malaria parasite Plasmodium falciparum and the bacterium Francisella tularensis, HPPK exists as a bifunctional enzyme, fused with the subsequent enzyme in the pathway, dihydropteroate synthase (DHPS).[5][8] This structural arrangement is thought to facilitate substrate channeling and enhance metabolic efficiency.

Enzymatic Mechanism and Structural Biology of HPPK

A thorough understanding of the HPPK catalytic mechanism and its three-dimensional structure is paramount for the rational design of potent and specific inhibitors.

The Ordered Bi-Bi Kinetic Mechanism

Kinetic studies have revealed that HPPK follows an ordered Bi-Bi kinetic mechanism.[9][10] In this sequential mechanism, the binding of substrates and the release of products occur in a defined order. ATP is the first substrate to bind to the enzyme, followed by HMDP.[3] This binding sequence is crucial, as the binding of ATP induces a conformational change in the enzyme that creates a competent binding site for HMDP.[3] Following the pyrophosphoryl transfer reaction, AMP is the first product to be released, followed by HMD-PP.[9] The overall rate of the reaction is not limited by the chemical transformation itself, but rather by a slower step associated with product release.[3]

Structural Insights into HPPK Function

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have provided high-resolution structures of HPPK from various organisms, including Escherichia coli and Staphylococcus aureus.[3][11] These studies reveal that HPPK typically exists as a monomer with a characteristic α/β fold.[3] The active site is located in a cleft on the enzyme surface and is flanked by three highly flexible loop regions (Loop 1, Loop 2, and Loop 3).[3][12]

These loops play a critical role in substrate binding and catalysis.[13] Upon ATP binding, these loops undergo significant conformational changes, effectively closing over the active site to create a protected environment for the chemical reaction and to properly orient the substrates.[3][14] Two magnesium ions are essential cofactors, coordinated within the active site to bridge the phosphate groups of ATP to the enzyme, thereby stabilizing the transition state of the reaction.[3]

HPPK as a Therapeutic Target

The essential nature of the folate pathway in microorganisms, coupled with its absence in humans, makes HPPK an attractive target for the development of novel antimicrobial agents.[4][15] The rise of resistance to existing antifolate drugs, such as sulfonamides which target DHPS, further highlights the need for new therapeutic strategies that engage different targets within this pathway.[6]

Rationale for Targeting HPPK

-

Essentiality: HPPK catalyzes a committed and essential step in folate biosynthesis. Inhibition of HPPK leads to the depletion of downstream folate cofactors, ultimately resulting in microbial cell death.[16]

-

Selectivity: The absence of a homologous enzyme in humans provides a clear therapeutic window, minimizing the potential for off-target effects and toxicity in the host.[15]

-

Novelty: HPPK represents an underexploited target, offering an opportunity to develop drugs with novel mechanisms of action that can overcome existing resistance to other antifolate agents.[6]

Development of HPPK Inhibitors

Significant efforts have been dedicated to the discovery and development of HPPK inhibitors. These can be broadly categorized into:

-

Pterin-site inhibitors: These compounds are designed to mimic the natural substrate, HMDP, and bind to the pterin-binding pocket of the enzyme.[6]

-

ATP-site inhibitors: These molecules target the ATP-binding site. However, achieving selectivity can be challenging due to the highly conserved nature of ATP-binding sites across a vast number of kinases.

-

Bisubstrate inhibitors: These inhibitors are designed to mimic the transition state of the HPPK-catalyzed reaction by linking a pterin moiety to an adenosine moiety.[15][17][18] This approach can lead to high-affinity binding by simultaneously occupying both substrate-binding pockets.

Methodologies for HPPK Research and Drug Discovery

This section provides detailed protocols for the expression, purification, and characterization of HPPK, as well as a workflow for inhibitor screening. These methods are foundational for both basic research and drug development efforts targeting this enzyme.

Recombinant Expression and Purification of HPPK

The ability to produce large quantities of pure, active HPPK is a prerequisite for structural, biochemical, and screening studies. E. coli is a commonly used and effective system for the recombinant expression of HPPK.

Experimental Protocol: Expression and Purification of His-tagged HPPK

-

Vector Construction: The gene encoding HPPK is amplified by PCR and cloned into an E. coli expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (His6) tag for affinity purification.

-

Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Expression:

-

Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin for pET-28a) and grow overnight at 37°C with shaking.

-

Use the overnight culture to inoculate 1 L of LB broth and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

Continue to incubate the culture for 4-6 hours at 30°C or overnight at 18°C to enhance protein solubility.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.

-

-

Affinity Chromatography:

-

Equilibrate a Ni-NTA affinity column with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

-

Elute the His-tagged HPPK with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

-

Purity and Concentration Assessment:

-

Analyze the eluted fractions by SDS-PAGE to assess purity.

-

Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.

-

HPPK Enzyme Kinetics Assay

A robust and reliable enzyme assay is essential for characterizing HPPK activity and for screening potential inhibitors. A common method is a coupled-enzyme assay that measures the production of AMP. Alternatively, luminescence-based assays that quantify the amount of ATP consumed are also widely used due to their high sensitivity.

Experimental Protocol: Luminescence-Based HPPK Activity Assay

This protocol is adapted for a 96-well plate format, suitable for high-throughput screening.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT.

-

Substrates: Prepare stock solutions of ATP and HMDP in assay buffer.

-

Enzyme: Dilute purified HPPK to the desired concentration in assay buffer.

-

Detection Reagent: Use a commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®).

-

-

Assay Procedure:

-

To each well of a white, opaque 96-well plate, add:

-

5 µL of test compound (or DMSO for control).

-

20 µL of HPPK enzyme solution.

-

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding 25 µL of a substrate mix containing ATP and HMDP.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature. The reaction time should be within the linear range of product formation.

-

Stop the reaction and detect the remaining ATP by adding 50 µL of the luminescence-based detection reagent.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The amount of ATP consumed is inversely proportional to the luminescent signal.

-

Calculate the percent inhibition for each test compound relative to the DMSO control.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11][12][16][19]

-

Table 1: Example HPPK Assay Parameters

| Parameter | Concentration/Condition | Rationale |

| HPPK Concentration | 10-50 nM | Sufficiently low to ensure initial velocity conditions and sensitivity to inhibitors. |

| ATP Concentration | 1-10 µM (at or below Km) | Ensures sensitivity to competitive inhibitors of ATP. |

| HMDP Concentration | 5-20 µM (at or near Km) | Provides a robust signal while being sensitive to pterin-site inhibitors. |

| Reaction Time | 30-60 minutes | Allows for sufficient product formation for detection while maintaining linearity. |

| Temperature | Room Temperature (25°C) | Convenient and generally suitable for HPPK activity. |

High-Throughput Screening (HTS) for HPPK Inhibitors

The luminescence-based assay described above is readily adaptable for HTS campaigns to identify novel HPPK inhibitors from large compound libraries.

Workflow for HPPK Inhibitor Screening:

-

Primary Screen: Screen a large compound library at a single, fixed concentration (e.g., 10 µM) using the luminescence-based HPPK assay.

-

Hit Identification: Identify "hits" as compounds that exhibit a certain threshold of inhibition (e.g., >50%) in the primary screen.

-

Dose-Response and IC50 Determination: Perform dose-response experiments for the identified hits to determine their IC50 values. This confirms their activity and provides a measure of their potency.[20]

-

Hit Validation and Triage:

-

Orthogonal Assays: Confirm the activity of the hits using a different assay format (e.g., a fluorescence-based or coupled-enzyme spectrophotometric assay) to eliminate artifacts from the primary screen.

-

Promiscuity Assays: Test the hits against a panel of unrelated enzymes to assess their selectivity.

-

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the validated hits to understand the relationship between their chemical structure and inhibitory activity. This information guides the optimization of potency and other drug-like properties.

-

Lead Optimization: Further modify the most promising chemical scaffolds to improve their potency, selectivity, pharmacokinetic, and safety profiles.

Conclusion and Future Directions

6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase is a validated and compelling target for the development of novel antimicrobial agents. Its essential role in the microbial folate biosynthesis pathway and its absence in humans provide a solid foundation for the discovery of selective inhibitors. A deep understanding of its structure and enzymatic mechanism, as detailed in this guide, is crucial for the successful application of structure-based drug design principles.

The methodologies presented here for the recombinant expression, purification, and kinetic characterization of HPPK, along with the workflow for high-throughput inhibitor screening, provide a robust framework for researchers and drug development professionals. Future efforts in this field will likely focus on the discovery of inhibitors with novel chemical scaffolds that exhibit potent and broad-spectrum antimicrobial activity. Furthermore, the exploration of bisubstrate inhibitors that mimic the enzyme's transition state continues to be a promising avenue for achieving high-affinity and selective HPPK inhibition. The continued investigation of HPPK holds significant promise for addressing the growing challenge of antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]

- 4. Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical applications of luminescent assays for enzymes and enzyme labels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. stemed.site [stemed.site]

- 7. researchgate.net [researchgate.net]

- 8. Extensive site-directed mutagenesis reveals interconnected functional units in the alkaline phosphatase active site | eLife [elifesciences.org]

- 9. researchgate.net [researchgate.net]

- 10. A luminescence based coupled enzyme assay enables high throughput quantification of the bacterial second messenger 3’3’-cyclic-di-AMP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. courses.edx.org [courses.edx.org]

- 12. researchgate.net [researchgate.net]

- 13. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Site-directed mutagenesis identifies catalytic residues in the active site of Escherichia coli phosphofructokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. IC50 - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Regulation of 6-Hydroxymethylpterin Levels in Mammalian Cells

This guide provides a comprehensive overview of the molecular mechanisms governing the homeostasis of 6-hydroxymethylpterin in mammalian cells. We will delve into the biosynthetic and metabolic pathways, the intricate regulatory networks that control its cellular concentration, and its emerging role as a clinical biomarker. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of pteridine metabolism.

Introduction: The Significance of this compound

Pteridines are a class of heterocyclic compounds that are fundamental to a wide range of biological processes.[1] While much of the focus in mammalian physiology has been on tetrahydrobiopterin (BH4) as an essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthases, other pteridine intermediates are gaining recognition for their biological relevance.[2] this compound, and its reduced form 6-hydroxymethyl-7,8-dihydropterin, is a key intermediate in the de novo biosynthesis of pteridines.[3]

Although it is a metabolic precursor, its cellular levels are tightly controlled. Dysregulation of this control can lead to elevated concentrations, a phenomenon observed in states of high cellular proliferation such as cancer and liver regeneration.[4] This makes understanding the regulation of this compound not only a matter of fundamental biochemical interest but also a promising avenue for the development of novel diagnostic and therapeutic strategies.

The Biosynthetic Pathway: From GTP to Pteridines

This compound is synthesized as part of the conserved de novo tetrahydrobiopterin (BH4) synthesis pathway, which begins with guanosine triphosphate (GTP). This multi-enzyme process is the sole source of pteridines in mammals.

The pathway can be visualized as follows:

Figure 1: The de novo pterin biosynthesis pathway in mammalian cells.

The key enzymatic steps are:

-

GTP Cyclohydrolase I (GTPCH): This is the rate-limiting enzyme of the pathway.[5] It catalyzes the complex rearrangement of GTP to form 7,8-dihydroneopterin triphosphate.

-

6-Pyruvoyltetrahydropterin Synthase (PTPS): This enzyme converts 7,8-dihydroneopterin triphosphate into 6-pyruvoyltetrahydropterin.

-

Sepiapterin Reductase (SPR): SPR performs the final two reduction steps, converting 6-pyruvoyltetrahydropterin to BH4, utilizing NADPH as a cofactor.[2]

6-hydroxymethyl-7,8-dihydropterin can be formed from the non-enzymatic rearrangement and cleavage of 7,8-dihydroneopterin or its triphosphate precursor, particularly under conditions of oxidative stress. While microorganisms possess a dedicated enzyme, 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), to phosphorylate this intermediate for folate synthesis, this enzyme is notably absent in mammals.[3] This positions this compound as more of a metabolic endpoint or side-product in mammalian cells.

Core Regulatory Mechanisms

The cellular concentration of this compound is a direct reflection of the flux through the de novo pterin synthesis pathway. This flux is governed by a multi-tiered regulatory system, from gene expression to enzyme activity.

Transcriptional Regulation by Cytokines

The most potent regulatory control is exerted at the level of gene expression, particularly for GCH1, the gene encoding the rate-limiting enzyme GTPCH. In response to inflammatory stimuli, various cell types, especially vascular endothelial cells and macrophages, dramatically upregulate pterin biosynthesis.

-

Key Stimuli: Pro-inflammatory cytokines such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β) are powerful inducers of GCH1 and PTPS transcription.[5]

-

Mechanism: This upregulation is a critical component of the immune response. The resulting surge in BH4 production is required to support the high-output activity of inducible Nitric Oxide Synthase (iNOS), which produces nitric oxide (NO), a key signaling and cytotoxic molecule.

-